Cas no 74696-67-6 (N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide)

N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide is a fluorinated aromatic acetamide derivative characterized by the presence of a trifluoro-hydroxyethyl group at the para position of the phenyl ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural features, which may influence metabolic stability and binding affinity. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, while the hydroxyl group provides a site for further functionalization or hydrogen bonding. Its well-defined synthetic pathway and high purity make it suitable for use as an intermediate in the development of bioactive molecules, particularly in the exploration of enzyme inhibitors or receptor modulators.
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide structure
74696-67-6 structure
Product name:N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide
CAS No:74696-67-6
MF:C10H10NO2F3
Molecular Weight:233.1871
CID:1772290
PubChem ID:3058187

N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide 化学的及び物理的性質

名前と識別子

    • N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide
    • 1-(4-Acetamido phenyl) 2,2,2-trifluoroethanol [French]
    • Acetamide, N-(4-(1-hydroxy-2,2,2-trifluoroethyl)phenyl)-
    • AKOS010910001
    • SCHEMBL9186733
    • N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide
    • EN300-1935384
    • PIFSFLDFUOSNIB-UHFFFAOYSA-N
    • N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]ethanimidic acid
    • 1-(4-Acetamido phenyl) 2,2,2-trifluoroethanol
    • DTXSID40996216
    • 74696-67-6
    • インチ: InChI=1S/C10H10F3NO2/c1-6(15)14-8-4-2-7(3-5-8)9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15)
    • InChIKey: PIFSFLDFUOSNIB-UHFFFAOYSA-N
    • SMILES: CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)O

計算された属性

  • 精确分子量: 233.0664
  • 同位素质量: 233.06636305g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • PSA: 49.33

N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1935384-0.5g
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide
74696-67-6
0.5g
$699.0 2023-06-02
Enamine
EN300-1935384-1.0g
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide
74696-67-6
1g
$728.0 2023-06-02
Enamine
EN300-1935384-0.1g
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide
74696-67-6
0.1g
$640.0 2023-06-02
Enamine
EN300-1935384-2.5g
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide
74696-67-6
2.5g
$1428.0 2023-06-02
Enamine
EN300-1935384-5.0g
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide
74696-67-6
5g
$2110.0 2023-06-02
Enamine
EN300-1935384-10.0g
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide
74696-67-6
10g
$3131.0 2023-06-02
Enamine
EN300-1935384-0.05g
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide
74696-67-6
0.05g
$612.0 2023-06-02
Enamine
EN300-1935384-0.25g
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide
74696-67-6
0.25g
$670.0 2023-06-02

N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide 関連文献

N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamideに関する追加情報

Introduction to N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide (CAS No. 74696-67-6)

N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 74696-67-6, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a trifluoromethyl group and a hydroxyethyl side chain, which contribute to its distinct chemical behavior and reactivity.

The synthesis and characterization of N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide involve advanced techniques in organic chemistry. The presence of the trifluoromethyl group enhances the metabolic stability and lipophilicity of the molecule, making it a valuable candidate for further pharmacological exploration. Additionally, the hydroxyethyl moiety introduces a polar region that can interact with biological targets, potentially improving binding affinity and selectivity.

In recent years, there has been growing interest in the development of novel pharmaceutical agents that leverage fluorinated compounds for their enhanced pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules has been shown to modulate their pharmacological activity, bioavailability, and metabolic pathways. N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide exemplifies this trend, as its structure suggests a potential for interaction with various biological receptors and enzymes.

Research studies have begun to explore the therapeutic potential of N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide in several disease models. Preliminary findings indicate that this compound may exhibit anti-inflammatory and analgesic properties, making it a promising candidate for treating chronic pain conditions. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders. These preliminary results are encouraging and warrant further investigation into its mechanism of action and clinical efficacy.

The structural features of N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide also make it an attractive scaffold for medicinal chemists. The phenyl ring provides a rigid aromatic core that can be modified to optimize interactions with biological targets. Additionally, the presence of both polar and non-polar regions allows for versatile chemical modifications that can fine-tune its pharmacological profile. This flexibility makes it an ideal candidate for structure-activity relationship (SAR) studies aimed at developing more potent and selective drug candidates.

Advanced computational methods have been employed to predict the binding affinity and metabolic stability of N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide. Molecular docking simulations have revealed potential interactions with various enzymes and receptors involved in inflammatory pathways. These simulations provide valuable insights into the compound's mode of action and guide the design of derivatives with improved therapeutic properties. Furthermore, computational studies have helped identify key structural features that contribute to its stability under physiological conditions.

The synthesis of N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the complex molecular framework efficiently. The use of fluorinated reagents has been particularly important in introducing the trifluoromethyl group into the molecule while maintaining high yields and purity.

In conclusion, N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide (CAS No. 74696-67-6) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further exploration in drug discovery. Ongoing research efforts are focused on elucidating its mechanism of action and evaluating its therapeutic efficacy in various disease models. As our understanding of fluorinated compounds continues to grow, compounds like N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide are poised to play a crucial role in the next generation of innovative therapeutics.

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